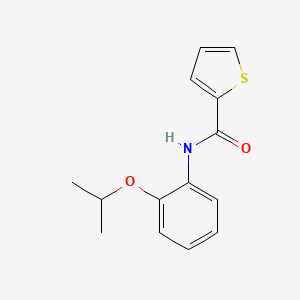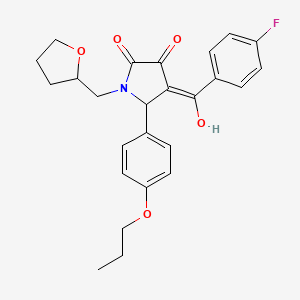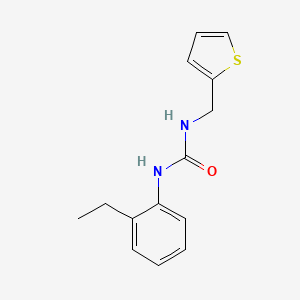![molecular formula C19H29N3 B5361607 6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as WAY-100635 and is classified as a selective serotonin receptor antagonist. The purpose of
Mécanisme D'action
The mechanism of action of 6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole involves its ability to block certain serotonin receptors. Specifically, this compound is a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological functions. By blocking this receptor, this compound can alter the activity of serotonin in the brain and other parts of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. Some of the effects observed include changes in behavior, such as decreased anxiety and increased exploratory behavior. This compound has also been shown to alter the activity of certain brain regions, such as the hippocampus and prefrontal cortex. Additionally, this compound has been shown to have effects on other physiological functions, such as blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to specifically study the effects of blocking this receptor, without affecting other serotonin receptors. However, one limitation of using this compound is its potential for off-target effects. This means that it may interact with other receptors or proteins in the body, leading to unintended effects.
Orientations Futures
There are several future directions for research related to 6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole. One area of research is the study of its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of research is the development of more selective and potent serotonin receptor antagonists. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its selectivity for the 5-HT1A receptor makes it a useful tool for studying the role of serotonin in various physiological functions. However, more research is needed to fully understand its potential therapeutic applications and limitations.
Méthodes De Synthèse
The synthesis of 6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole involves several steps. The starting material is indole-3-carboxaldehyde, which is reacted with ethyl isocyanoacetate to produce an intermediate compound. This intermediate is then reacted with 3-ethyl-4-isopropyl-1-piperazinecarboxylic acid to produce the final compound, this compound. The synthesis method has been optimized to produce high yields of the final compound.
Applications De Recherche Scientifique
6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole has been studied for its potential applications in scientific research. One of the main areas of research has been the study of serotonin receptors. This compound is a selective serotonin receptor antagonist, which means that it can block the activity of certain serotonin receptors. This has potential applications in the study of serotonin-related disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
6-[(3-ethyl-4-propan-2-ylpiperazin-1-yl)methyl]-1-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3/c1-5-18-14-21(10-11-22(18)15(2)3)13-16-6-7-17-8-9-20(4)19(17)12-16/h6-9,12,15,18H,5,10-11,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSJCAPLQMFOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=CC3=C(C=C2)C=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,2R*,6S*,7S*)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361527.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)

![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)